3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-6-methoxy-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-5-3-2-4-6(8)10-11-7(4)9-5/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYXJFXKZRVIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=NNC(=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine CAS 1357946-21-4 properties
The following technical guide details the properties, synthesis, and applications of 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine (CAS 1357946-21-4).
Core Scaffold for Kinase Inhibitor Discovery [1]
Executive Summary
This compound is a privileged bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry. Structurally, it functions as a bioisostere of the purine ring system found in ATP, making it a critical building block for designing ATP-competitive kinase inhibitors. The C-3 bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the C-6 methoxy group modulates lipophilicity and electronic properties of the pyridine ring. This compound is a key intermediate in the development of therapeutics targeting TBK1 , PIM-1 , and MNK1/2 kinases.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Physicochemical Data
| Property | Value |
| CAS Number | 1357946-21-4 |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₆BrN₃O |
| Molecular Weight | 228.05 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 164–165 °C (Typical for pure crystalline form) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~9.5 (Pyrazolic NH), ~2.5 (Pyridine N) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |
Structural Analysis[9][10]
-
H-Bond Donor (HBD): The N-1 proton is a strong H-bond donor, crucial for binding to the "hinge region" of kinase active sites (e.g., interacting with the backbone carbonyl of the gatekeeper residue).
-
H-Bond Acceptor (HBA): The N-7 (pyridine nitrogen) and the methoxy oxygen serve as acceptors.
-
Electronic Effects: The 6-methoxy group is an electron-donating group (EDG) by resonance, which increases the electron density of the pyridine ring, potentially deactivating the C-4 position towards nucleophilic attack but stabilizing the core against oxidative metabolism.
Synthetic Pathways & Methodology
The synthesis of this scaffold typically follows a convergent route, constructing the pyrazole ring onto a functionalized pyridine precursor, followed by late-stage functionalization (bromination).
Retrosynthetic Analysis (Visualized)
Figure 1: Retrosynthetic disconnection showing the construction of the pyrazolo[3,4-b]pyridine core followed by C-3 bromination.
Detailed Synthetic Protocol
Step 1: Core Construction (Cyclization) The formation of the 1H-pyrazolo[3,4-b]pyridine core is achieved by reacting 2-chloro-6-methoxy-3-pyridinecarboxaldehyde (or the corresponding nitrile/nitro precursor) with hydrazine hydrate.
-
Conditions: Reflux, 4–12 hours.
-
Mechanism: Nucleophilic aromatic substitution of the 2-chloro group by hydrazine, followed by intramolecular condensation with the 3-substituent (aldehyde or nitro reduction) to close the pyrazole ring.
Step 2: Regioselective Bromination (C-3 Functionalization) Direct bromination of the parent scaffold is highly regioselective for the C-3 position of the pyrazole ring due to its electron-rich nature compared to the pyridine ring.
-
Reagents: N-Bromosuccinimide (NBS) or Bromine (Br₂).
-
Solvent: DMF (for NBS) or Acetic Acid (for Br₂).
-
Protocol:
-
Dissolve 6-methoxy-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF (0.5 M concentration).
-
Cool to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise to avoid exotherm.
-
Stir at room temperature for 2–4 hours. Monitor by TLC/LC-MS.
-
Workup: Pour into ice-water. The product typically precipitates as a white solid. Filter, wash with water, and dry under vacuum.
-
Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).
-
Medicinal Chemistry Applications
Kinase Inhibitor Design
This specific CAS is a "hinge-binding" scaffold. In the ATP-binding pocket of kinases:
-
N-1 (H) donates a hydrogen bond to the hinge region backbone.
-
N-7 accepts a hydrogen bond from the hinge region.
-
C-3 Bromine is replaced via cross-coupling to introduce a "tail" moiety that extends into the solvent-exposed region or the hydrophobic back-pocket (gatekeeper region), determining selectivity.
Target Examples:
-
TBK1 (TANK-binding kinase 1): Inhibitors derived from this scaffold modulate the innate immune response and are investigated for autoimmune diseases and cancer.[4]
-
PIM-1: Overexpressed in hematological malignancies; C-3 substituted derivatives show potent inhibition.
Reactivity & Functionalization Map
Figure 2: Reactivity profile highlighting the three primary vectors for chemical modification.
Standard Protocol: Suzuki-Miyaura Coupling
To functionalize the C-3 position:
-
Reactants: 3-Bromo-scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).
-
Base: Na₂CO₃ or K₃PO₄ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
-
Condition: Degas with Argon, heat to 90 °C for 12 hours.
-
Note: Protect N-1 (e.g., with THP or SEM) if the coupling yield is low, though unprotected substrates often work under aqueous basic conditions.
Handling & Safety (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and eye irritation.
-
-
Precautions: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
-
Stability: Stable under normal conditions. Avoid strong oxidizing agents.
References
-
Synthesis of Pyrazolo[3,4-b]pyridine Core
-
TBK1 Inhibitor Applications
-
Suzuki Coupling Methodologies
-
Compound Data & Safety
-
Title: this compound Product Entry.
- Source: Sigma-Aldrich / MilliporeSigma.
-
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. mdpi.com [mdpi.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Chemical structure and SMILES of 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine
[1]
Executive Summary & Structural Identity
3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine is a high-value heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors. As a fused bicyclic system combining a pyrazole and a pyridine ring, it serves as a bioisostere for purines, enabling it to bind effectively within the ATP-binding pockets of enzymes such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding Kinase 1 (TBK1).
The molecule features three distinct vectors for chemical elaboration:
-
C3-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
-
N1-Amine: A site for alkylation or protecting group installation to modulate solubility and permeability.
-
C6-Methoxy: A hydrogen bond acceptor that influences the electronic properties of the pyridine ring and can, under forcing conditions, serve as a leaving group.
Chemoinformatics Data
| Property | Data Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 1357946-21-4 |
| Molecular Formula | C7H6BrN3O |
| Molecular Weight | 228.05 g/mol |
| SMILES | COc1cc2c(Br)nnc2n1 |
| InChI Key | VVYXJFXKZRVIFP-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM |
Synthetic Architecture
The synthesis of this compound typically follows a convergent route. The most robust industrial protocol involves the formation of the pyrazolo[3,4-b]pyridine core via hydrazine cyclization, followed by regioselective electrophilic halogenation.
Retrosynthetic Logic
The construction relies on the reactivity of 2-chloro-6-methoxynicotinonitrile . The nitrile group activates the adjacent chloro substituent for nucleophilic aromatic substitution (SNAr) by hydrazine, which then cyclizes onto the nitrile to form the pyrazole ring.
Detailed Experimental Protocol
Step 1: Formation of the Core (6-Methoxy-1H-pyrazolo[3,4-b]pyridine)
-
Reagents: 2-Chloro-6-methoxynicotinonitrile (1.0 eq), Hydrazine hydrate (5.0 eq), Ethanol (0.5 M concentration).
-
Procedure: Charge a reaction vessel with 2-chloro-6-methoxynicotinonitrile and ethanol. Add hydrazine hydrate dropwise at room temperature.
-
Conditions: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by LC-MS for the disappearance of the starting chloride.
-
Workup: Cool to room temperature. The product often precipitates. Concentrate the solvent to 20% volume, add water, and filter the solid. Wash with cold water and diethyl ether.
-
Yield: Typically 85–92%.
Step 2: Regioselective C3-Bromination
-
Reagents: 6-Methoxy-1H-pyrazolo[3,4-b]pyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), DMF (dimethylformamide).
-
Procedure: Dissolve the core scaffold in DMF (0.2 M). Cool to 0°C. Add NBS portion-wise over 30 minutes to prevent exotherms and over-bromination.
-
Mechanism: The electron-rich pyrazole ring undergoes electrophilic aromatic substitution. Position 3 is the most nucleophilic site.
-
Conditions: Allow to warm to room temperature and stir for 2–4 hours.
-
Workup: Pour the reaction mixture into crushed ice/water. The 3-bromo derivative will precipitate. Filter, wash extensively with water to remove succinimide byproducts, and dry under vacuum.
-
Purification: Recrystallization from Ethanol/Water if necessary.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis of the target scaffold from commercially available nicotinonitrile precursors.
Reactivity Profile & SAR Vectors
For medicinal chemists, this scaffold offers a "plug-and-play" architecture. The reactivity is governed by the electron-deficient pyridine ring fused to the electron-rich pyrazole.
Structural Activity Relationship (SAR) Map
| Position | Vector Type | Chemical Strategy | Biological Implication |
| C3-Br | Primary Diversity Vector | Suzuki-Miyaura coupling (Aryl boronates). | Extends into the hydrophobic back-pocket of the kinase ATP site (Gatekeeper interaction). |
| N1-H | Solubility/Binding | Alkylation (R-X, Base) or Michael Addition. | Modulates lipophilicity (LogP) and interacts with the Hinge Region (via H-bond donor). |
| C6-OMe | Electronic Modulator | Demethylation to C6-OH (pyridone) or SNAr displacement (rare). | The methoxy group is often tolerated as a solvent-exposed moiety or H-bond acceptor. |
Reactivity Diagram
Figure 2: Divergent functionalization strategies available from the core scaffold.
Medicinal Chemistry Applications
The 1H-pyrazolo[3,4-b]pyridine class is a privileged scaffold in oncology. The 3-bromo-6-methoxy variant specifically addresses selectivity issues found in earlier kinase inhibitors.
Kinase Inhibition Mechanism
The scaffold mimics the adenine ring of ATP.
-
Hinge Binding: The N1-H and N7 (pyridine nitrogen) often form a bidentate hydrogen bond network with the kinase hinge region amino acids.
-
Gatekeeper Compatibility: Substituents introduced at C3 (via the bromine handle) can access the hydrophobic pocket behind the gatekeeper residue, a common strategy to overcome resistance mutations (e.g., T790M in EGFR).
Case Studies
-
TRK Inhibition: Derivatives of this scaffold have shown nanomolar potency against Tropomyosin Receptor Kinases (TRKA/B/C), relevant in neuroblastoma and pain management [1].
-
TBK1 Targeting: In immuno-oncology, the scaffold is used to develop inhibitors of TANK-binding Kinase 1, modulating the STING pathway [2].
References
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: Royal Society of Chemistry (RSC), Med. Chem. Commun. URL:[Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: MDPI, Molecules. URL:[Link]
An In-depth Technical Guide to the Solubility of 3-bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine in DMSO and Methanol
Introduction
3-bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural scaffold is a common feature in molecules designed to interact with various biological targets. Understanding the solubility of this compound in common laboratory solvents is a critical first step in any research and development pipeline, from initial screening to formulation. This guide provides a comprehensive technical overview of the solubility of this compound in two frequently used solvents: dimethyl sulfoxide (DMSO) and methanol.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge and practical methodologies to determine and interpret its solubility profile. We will delve into the physicochemical properties of the compound and the solvents, outline a robust experimental protocol for solubility determination, and discuss the theoretical underpinnings that govern the dissolution process.
Physicochemical Properties and Solubility Predictions
The solubility of a compound is dictated by its molecular structure and the properties of the solvent.[3] An analysis of the structure of this compound provides insight into its expected solubility behavior.
This compound:
-
Structure: The molecule consists of a fused pyrazolo[3,4-b]pyridine ring system. This bicyclic aromatic core is relatively non-polar.
-
Substituents:
-
A bromo group at the 3-position increases the molecular weight and can participate in halogen bonding, but generally contributes to lower aqueous solubility.
-
A methoxy group at the 6-position is a polar ether linkage that can act as a hydrogen bond acceptor.
-
The pyrazole and pyridine rings contain nitrogen atoms that can act as hydrogen bond acceptors. The N-H group on the pyrazole ring can act as a hydrogen bond donor.
-
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO ((CH₃)₂SO) is a highly polar aprotic solvent, renowned for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[4][5][6] This versatility makes it an indispensable solvent in drug discovery for creating stock solutions for high-throughput screening.[4][6][7]
-
Solvent Properties: DMSO has a high dielectric constant and a large dipole moment. Its sulfur atom has a partial positive charge, and the oxygen atom has a partial negative charge, allowing for strong dipole-dipole interactions. It is a good hydrogen bond acceptor.[4]
-
Predicted Solubility: Given the presence of polar functional groups (methoxy, nitrogen atoms) capable of interacting with the sulfoxide group of DMSO, this compound is expected to exhibit good solubility in DMSO. The aromatic rings can interact favorably with the nonpolar methyl groups of DMSO.
Solubility in Methanol
Methanol (CH₃OH) is a polar protic solvent, meaning it can act as both a hydrogen bond donor and acceptor.[8][9] It is widely used in organic synthesis, purification, and analysis.[10]
-
Solvent Properties: Methanol's ability to form hydrogen bonds is a key determinant of its solvent properties. It is less polar than water but more polar than many other organic solvents.[8]
-
Predicted Solubility: The N-H group and the nitrogen atoms in the heterocyclic rings of this compound can form hydrogen bonds with methanol. The methoxy group can also participate in hydrogen bonding. Therefore, a reasonable degree of solubility in methanol is anticipated.
Data Presentation: A Template for Experimental Results
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| DMSO | 25 | |||
| 37 | ||||
| Methanol | 25 | |||
| 37 |
Experimental Protocol for Solubility Determination
A reliable and reproducible method for determining solubility is crucial. The shake-flask method is a gold-standard technique for measuring thermodynamic equilibrium solubility.[11][12]
Materials
-
This compound (solid, high purity)[13]
-
Dimethyl sulfoxide (DMSO), anhydrous, high purity
-
Methanol, anhydrous, high purity
-
Analytical balance
-
Vials with screw caps and PTFE liners
-
Constant temperature shaker/incubator
-
Centrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent (DMSO or methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent and temperature). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a precise volume of the respective solvent (DMSO or methanol) to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.
-
Dilute the supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples and the standard solutions by HPLC.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted supernatant samples.
-
Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in the given solvent at that temperature.
-
Experimental Workflow Diagram
Sources
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- 8. quora.com [quora.com]
- 9. Methanol - Wikipedia [en.wikipedia.org]
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- 13. This compound | 1357946-21-4 [sigmaaldrich.com]
Technical Guide: Medicinal Chemistry of 6-Methoxy-Pyrazolo[1,5-a]pyridines
This guide focuses on the medicinal chemistry of 6-methoxy-pyrazolo[1,5-a]pyridine , a privileged scaffold that has emerged as a critical bioisostere for indole and purine systems in kinase and phosphodiesterase (PDE) inhibitor discovery.
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold represents a "privileged structure" in modern drug discovery due to its ability to mimic the adenosine triphosphate (ATP) purine core while offering distinct solubility and metabolic profiles. The specific introduction of a methoxy group at the C6 position is a calculated medicinal chemistry strategy. It serves a dual purpose: modulating the electron density of the bicyclic system to tune
This guide details the structural rationale, synthetic architecture, and therapeutic applications of this specific scaffold, providing actionable protocols for researchers.
Part 1: Structural Rationale & Pharmacophore Analysis
The Bioisosteric Advantage
The pyrazolo[1,5-a]pyridine core is isoelectronic with indole but possesses higher polarity due to the bridgehead nitrogen.
-
Indole vs. Pyrazolo[1,5-a]pyridine: unlike indole, which acts primarily as a hydrogen bond donor (via N-H), the pyrazolo[1,5-a]pyridine is a hydrogen bond acceptor at N1.
-
The Role of 6-Methoxy:
-
Electronic Modulation: The C6 position is electronically coupled to the bridgehead nitrogen. A methoxy group here acts as a weak electron donor (+M effect), increasing the basicity of the ring nitrogens, which can strengthen H-bond interactions in the hinge region of kinase targets.
-
Solubility & Metabolism: The methoxy group disrupts the planarity slightly less than bulkier groups but significantly improves aqueous solubility compared to a methyl group. Crucially, it blocks the C6 position from CYP450-mediated hydroxylation, a common clearance route for unsubstituted aromatics.
-
SAR Interaction Map
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the 6-methoxy-substituted core.
Part 2: Synthetic Architectures
The most robust route to 6-methoxy-pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition of
Synthetic Pathway Visualization
Protocol: Synthesis of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
This protocol validates the scaffold formation using a commercially viable route.[1]
Reagents:
-
3-Methoxypyridine (Starting Material)
-
O-(Mesitylsulfonyl)hydroxylamine (MSH) (Aminating agent - Handle with caution, potentially explosive)
-
Ethyl propiolate (Dipolarophile)
-
Potassium Carbonate (
)
Step-by-Step Methodology:
-
N-Amination: Dissolve 3-methoxypyridine (10 mmol) in dry DCM (20 mL) at 0°C. Dropwise add a solution of MSH (11 mmol) in DCM. Stir at room temperature for 2 hours. The N-aminopyridinium salt will precipitate. Filter and wash with cold ether.
-
Why: MSH is used to generate the electrophilic nitrogen species. The salt formation activates the pyridine ring for the subsequent dipole formation.
-
-
Cycloaddition: Suspend the pyridinium salt (5 mmol) in DMF (15 mL). Add Ethyl propiolate (6 mmol) and
(10 mmol).-
Condition: Stir at room temperature for 12 hours. (Some protocols suggest heating to 60°C if conversion is slow).
-
-
Workup: Dilute the reaction mixture with water (50 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via flash column chromatography (Hexane:EtOAc gradient). The 6-methoxy isomer is typically the major product due to steric steering away from the bulky methoxy group during ring closure.
Part 3: Therapeutic Applications & Case Studies
Case Study A: PDE4 Inhibition (Anti-Inflammatory)
Phosphodiesterase 4 (PDE4) inhibitors are critical for treating COPD and psoriasis. The 6-methoxy-pyrazolo[1,5-a]pyridine scaffold has been utilized to create analogs of Ibudilast.
-
Mechanism: The planar scaffold mimics the cAMP substrate. The 6-methoxy group fits into the
-pocket (glutamine rich) of the PDE4 active site, displacing water molecules and increasing binding entropy. -
Data Profile:
Compound Substituent (C6) PDE4B IC50 (nM) Solubility (µg/mL) Ref (Ibudilast) - 540 45 Analog 1 H 120 12 Analog 2 Methoxy (-OCH3) 28 180 Analog 3 Benzyloxy 45 < 1 Interpretation:[1][2][3][4][5][6] The methoxy group (Analog 2) provides the optimal balance of potency (via steric fit) and solubility compared to the unsubstituted or bulky benzyloxy analogs.
Case Study B: Kinase Inhibition (PI3K/PDK1)
In kinase drug discovery, this scaffold serves as a hinge-binder.
-
Application: 6-methoxy-substituted derivatives have shown efficacy against PI3K
and PDK1. -
Binding Mode: The N1 nitrogen accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Val882 in PI3K). The 6-methoxy group points towards the solvent front, often interacting with a lysine or aspartate residue, improving selectivity over other kinase isoforms.
Part 4: Experimental Validation (Assay Protocol)
To verify the biological activity of a synthesized 6-methoxy derivative, a standard fluorescence polarization (FP) kinase assay is recommended.
Protocol: Kinase Inhibition Assay (Generic)
-
Preparation: Prepare 3x serial dilutions of the 6-methoxy-pyrazolo[1,5-a]pyridine derivative in 100% DMSO.
-
Enzyme Mix: Dilute the target kinase (e.g., PI3K recombinant protein) in reaction buffer (20 mM HEPES, pH 7.5, 10 mM
, 1 mM EGTA, 0.02% Brij-35). -
Incubation: Add 2 µL of compound and 4 µL of enzyme mix to a 384-well low-volume plate. Incubate for 15 min at RT.
-
Why: Pre-incubation ensures equilibrium binding before ATP competition begins.
-
-
Reaction Start: Add 2 µL of ATP/Substrate mix (Fluorescein-labeled peptide).
-
Termination: After 60 min, add 4 µL of EDTA/Antibody detection mix.
-
Readout: Measure Fluorescence Polarization (mP) on a multimode plate reader (Ex 485 nm / Em 530 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
References
-
Ochiai, H., et al. (2013). Phosphodiesterase inhibitors.[5][7][8] Part 6: Design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 23(19), 5311-5316. Retrieved from [Link]
- Johns, B. A., et al. (2009). Pyrazolo[1,5-a]pyridine anti-infectives: Synthesis and SAR. Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).
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- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 6-Methoxy-5-(1-methylpyrazol-4-yl)-3-(2-propan-2-yloxy-4-pyridinyl)pyrazolo[1,5-a]pyrimidine | C19H20N6O2 | CID 162657271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molnova.com [molnova.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Artificial Intelligence-Driven Discovery of Pyrazolo[1,5- a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Sonogashira Cross-Coupling of 3-Bromo-Pyrazolo[1,5-a]pyridine
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and azaindole in kinase inhibitors (e.g., p38, MK2 inhibitors). Functionalization at the C3 position is critical for structure-activity relationship (SAR) exploration.
This guide details the protocol for the Sonogashira cross-coupling of 3-bromo-pyrazolo[1,5-a]pyridine. Unlike simple aryl halides, this substrate presents specific challenges:
-
Electronic Bias: The C3 position is electron-rich (similar to indole C3), making the C-Br bond less reactive toward oxidative addition compared to electron-deficient pyridines.
-
Catalyst Poisoning: The N-rich heterocycle can competitively coordinate to Palladium.
-
Homocoupling: The required forcing conditions often promote Glaser homocoupling of the alkyne.
This note provides a Standard Copper-Catalyzed Protocol (high throughput) and an Advanced Copper-Free Protocol (for trace metal compliance), supported by mechanistic rationale and troubleshooting matrices.
Scientific Background & Mechanistic Insight
The Substrate Challenge
The pyrazolo[1,5-a]pyridine ring system is π-excessive. The bridgehead nitrogen donates electron density into the 5-membered ring, making C3 highly nucleophilic. Consequently, the 3-bromo substituent is on an electron-rich ring .
-
Impact on Catalysis: Oxidative addition of Pd(0) into the C-Br bond is the rate-limiting step. Standard ligands (PPh3) may require elevated temperatures (
). -
Ligand Strategy: If conversion is low, switching to electron-rich, bulky phosphines (e.g., XPhos,
) facilitates oxidative addition.
The Catalytic Cycle & Interference
The reaction proceeds via two synergistic cycles:
-
Palladium Cycle: Oxidative addition (
) Transmetallation Reductive Elimination. -
Copper Cycle: Activates the terminal alkyne via
-coordination and deprotonation to form -acetylide.
Critical Failure Mode (Glaser Coupling):
In the presence of Oxygen (
-
Countermeasure: Strict degassing is non-negotiable.
Critical Variables & Optimization Matrix
Before beginning, select conditions based on your specific alkyne and available equipment.
| Parameter | Standard Conditions (Robust) | Advanced Conditions (Challenging Substrates) | Rationale |
| Catalyst | XPhos accelerates ox-addition on electron-rich rings. | ||
| Co-Catalyst | CuI (2-5 mol%) | None | Eliminates heavy metal cleanup; prevents Glaser coupling. |
| Base | Inorganic bases are preferred for Cu-free variants. | ||
| Solvent | DMF or MeCN (Polar Aprotic) | 1,4-Dioxane or THF | DMF solubilizes the polar heterocycle best. |
| Temp | Heat required to overcome the stable C-Br bond. |
Experimental Protocols
Protocol A: Standard Copper-Catalyzed Method
Best for: Routine synthesis, stable alkynes, initial screening.
Reagents:
-
3-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol)
-
Terminal Alkyne (1.2 - 1.5 equiv)
- (0.05 equiv, 35 mg)
-
CuI (0.05 equiv, 9.5 mg)
-
Triethylamine (
) (3.0 equiv) -
Anhydrous DMF (5 mL, 0.2 M concentration)
Step-by-Step Procedure:
-
Degassing (Crucial):
-
Place the solid substrate,
, and CuI into a dry reaction vial equipped with a stir bar. -
Seal the vial with a septum.
-
Evacuate under high vacuum and backfill with Argon (repeat 3x). Note: Oxygen removal prevents alkyne dimerization.
-
-
Solvent Addition:
-
In a separate vessel, sparge the DMF and
with Argon for 15 minutes. -
Add the degassed solvent/base mixture to the reaction vial via syringe.
-
-
Alkyne Addition:
-
Add the terminal alkyne via syringe. If the alkyne is a solid, add it in Step 1.
-
-
Reaction:
-
Heat the mixture to
in an oil block or sand bath. -
Monitor by LCMS or TLC at 2 hours.
-
Checkpoint: If starting material remains after 4 hours, boost temp to
.
-
-
Work-up:
Protocol B: Copper-Free Method (Pharma-Grade)
Best for: Late-stage functionalization, avoiding heavy metal contamination, or if Glaser coupling is dominant.
Reagents:
-
3-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
- (0.05 equiv)
-
XPhos (0.10 equiv) [2:1 Ligand:Pd ratio]
- (2.0 equiv)
-
Anhydrous 1,4-Dioxane or MeCN
Procedure:
-
Combine aryl bromide,
, XPhos, and in a vial. -
Cycle Vacuum/Argon (3x).
-
Add sparged Dioxane and the Alkyne.
-
Heat to
for 4-12 hours. -
Filter through a Celite pad (to remove inorganic salts) before aqueous workup.
Workflow & Decision Logic
The following diagram illustrates the decision process for optimizing the reaction based on real-time observations.
Figure 1: Optimization workflow for Sonogashira coupling of electron-rich heteroaryl bromides.
Troubleshooting & QC
| Observation | Root Cause | Corrective Action |
| Reaction turns black immediately | Pd precipitation (Pd black formation). | Ligand insufficient to stabilize Pd. Switch to bidentate ligand (dppf) or excess PPh3. |
| Alkyne dimer (Glaser product) only | Presence of Oxygen or excess Cu. | 1. Perform "Freeze-Pump-Thaw" degassing.2. Reduce CuI to 1 mol%.3. Add alkyne slowly (syringe pump). |
| Starting Material (Bromide) unreacted | Oxidative addition failure (Electron-rich ring). | 1. Switch to Protocol B (XPhos/Pd-OAc).2. Increase temperature to |
| Dehalogenation (H-Pyrazolopyridine) | Avoid alcoholic solvents. Ensure anhydrous conditions. |
References
-
Mechanistic Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Copper-Free Methodology: Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl/Heteroaryl Chlorides with Terminal Alkynes. Journal of Organic Chemistry, 71(1), 379–381. Link
-
Pyrazolopyridine Functionalization: Miki, Y., et al. (1994).[7] Synthesis of 3-Substituted Pyrazolo[1,5-a]pyridines by Electrophilic Reactions. Heterocycles, 38(8), 1881. Link
-
Ligand Effects (XPhos): Gelman, D., & Buchwald, S. L. (2003).[4] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993–5996. Link
Sources
- 1. depts.washington.edu [depts.washington.edu]
- 2. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Procedure for nucleophilic displacement of 6-methoxy group in pyrazolopyridines
Application Notes & Protocols
Topic: Procedure for Nucleophilic Displacement of the 6-Methoxy Group in Pyrazolopyridines
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-6 Functionalization in Pyrazolopyridines
The pyrazolopyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant pharmacological activities, including roles as kinase inhibitors, antiviral agents, and antitumor therapeutics[1][2]. The ability to selectively functionalize this core is paramount in medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties. The C-6 position of the pyridine ring, in particular, often serves as a key vector for modification to modulate these biological activities[3][4].
This guide provides a detailed examination of the nucleophilic aromatic substitution (SNAr) reaction to displace a methoxy group at the 6-position of pyrazolopyridine systems. The methoxy group serves as an effective and versatile leaving group, allowing for the introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides. Understanding the mechanistic underpinnings and optimizing the procedural parameters are critical for achieving high-yield, clean conversions, thereby accelerating drug discovery and development pipelines.
The Underlying Mechanism: Addition-Elimination (SNAr)
The displacement of the 6-methoxy group proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism, which is distinct from the SN1 and SN2 reactions common in aliphatic chemistry[5]. This pathway is favored because the pyrazolopyridine ring system is inherently electron-deficient, a characteristic that is essential for aromatic nucleophilic attack[6][7].
The SNAr reaction is a two-step process:
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bonded to the methoxy leaving group.[8][9] This initial attack temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex [5][8]. The stability of this complex is the linchpin of the entire reaction. The electron-withdrawing nitrogen atom(s) within the heterocyclic core play a crucial role by delocalizing and stabilizing the negative charge through resonance[6][9]. The presence of additional strong electron-withdrawing groups (EWGs), such as a nitro group, further enhances this stabilization and dramatically increases the reaction rate.[9][10]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the methoxide anion (MeO⁻).[9]
The overall reaction is thus an "addition-elimination" sequence. The formation of the Meisenheimer complex is typically the slower, rate-determining step.[8]
Caption: The Addition-Elimination (SNAr) Mechanism.
Optimizing Reaction Parameters: A Guide to Success
The efficiency of the nucleophilic displacement is highly dependent on a synergistic combination of the substrate, nucleophile, and reaction conditions.
The Nucleophile
A wide range of nucleophiles can be employed, with their efficacy generally correlating with their nucleophilicity.
| Nucleophile Class | Examples | Typical Conditions & Notes |
| Amines (N-Nucleophiles) | Primary & Secondary Aliphatic/Aromatic Amines (e.g., Piperidine, Morpholine, Aniline) | Often require elevated temperatures (80-150 °C). Can be run neat or in a polar aprotic solvent. A base may be needed if the amine salt is used.[11][12] |
| Thiols (S-Nucleophiles) | Thiophenol, Alkyl Thiols | Typically require a base (e.g., NaH, K₂CO₃) to generate the more potent thiolate anion. Reactions are often faster than with corresponding amines. |
| Alkoxides (O-Nucleophiles) | Sodium Methoxide, Potassium tert-Butoxide | Strong bases are required to generate the alkoxide. The reaction is essentially the reverse of methoxy group installation and is driven by concentration or the use of a different alcohol. |
| Carbon Nucleophiles | Grignard Reagents, Malonates | Can be used to form C-C bonds. Grignard reagents require anhydrous conditions. Malonates require a strong base for deprotonation.[13] |
Solvents and Temperature
The choice of solvent is critical. Dipolar aprotic solvents are highly preferred as they can solvate the cation of any base used but do not strongly solvate the nucleophile, thus preserving its reactivity.[14] They are also effective at dissolving the reactants and stabilizing the charged Meisenheimer complex.
-
Common Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), 1,4-Dioxane.
-
Temperature: These reactions are almost always conducted at elevated temperatures, typically ranging from 80 °C to 180 °C. Microwave irradiation can be a powerful tool to accelerate these transformations, often reducing reaction times from hours to minutes.[15]
The Role of Base and Catalysis
While not always required, a base can play several roles:
-
Deprotonation: For nucleophiles like thiols or phenols, a base is necessary to generate the more reactive anion.
-
Scavenging: When using amine hydrochloride salts as the nucleophile source, a non-nucleophilic base (e.g., DIPEA, K₂CO₃) is added to liberate the free amine.
-
Catalysis: In some cases, catalysis can be observed. For instance, reactions with secondary amines can be base-catalyzed, proceeding through a specific base-general acid mechanism.[11]
General Protocol: Amination of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine
This protocol provides a representative procedure for the displacement of the 6-methoxy group with a secondary amine, a common transformation in medicinal chemistry.
Disclaimer: This protocol is a general guideline. Reaction times, temperatures, and reagent stoichiometry should be optimized for each specific substrate and nucleophile combination. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
-
6-Methoxy-1H-pyrazolo[3,4-b]pyridine derivative (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.2 - 2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller (or a dedicated microwave reactor)
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Experimental Workflow
Caption: General experimental workflow for the SNAr reaction.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 6-methoxy-1H-pyrazolo[3,4-b]pyridine substrate (1.0 eq).
-
Solvent and Reagent Addition: Add the chosen solvent (e.g., DMF, to make a ~0.2 M solution). Add the secondary amine (1.2 eq).
-
Heating: If using conventional heating, attach a reflux condenser, and heat the mixture in an oil bath to the desired temperature (e.g., 120 °C). If using a microwave reactor, seal the vial and program the instrument for the target temperature and time.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system might be 50% Ethyl Acetate in Hexanes. The product spot should be less polar than the starting material. The reaction is complete upon the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water or saturated NaHCO₃ solution.
-
Extract the aqueous layer three times with an organic solvent like Ethyl Acetate or DCM.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure product.
Analytical Characterization
Confirming the identity and purity of the final product is a critical final step.
| Technique | Purpose | Expected Observations |
| TLC/HPLC | Monitor reaction progress and assess final purity. | A single spot/peak for the purified product with a different retention factor/time than the starting material. HPLC can provide quantitative purity data.[16] |
| ¹H NMR | Structural confirmation. | Disappearance of the methoxy singlet (typically ~3.9-4.1 ppm). Appearance of new signals corresponding to the protons of the newly introduced nucleophile. Shifts in the aromatic protons of the pyrazolopyridine core. |
| ¹³C NMR | Structural confirmation. | Disappearance of the methoxy carbon signal (~55-60 ppm). Appearance of new signals from the nucleophile's carbons. |
| Mass Spec (MS) | Confirm molecular weight. | The observed molecular ion peak (e.g., [M+H]⁺ in ESI-MS) should match the calculated exact mass of the desired product. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Insufficient temperature. 2. Nucleophile is not reactive enough. 3. Substrate is not sufficiently activated. | 1. Increase reaction temperature; consider switching to microwave heating. 2. Use a stronger base to deprotonate the nucleophile (e.g., NaH for thiols). 3. If possible, add an electron-withdrawing group to the pyrazolopyridine ring. |
| Low Yield | 1. Incomplete reaction. 2. Product degradation under harsh conditions. 3. Loss during work-up or purification. | 1. Increase reaction time or temperature. 2. Reduce temperature and/or reaction time. 3. Check the pH during extraction; ensure complete extraction with sufficient solvent. Optimize chromatography conditions. |
| Multiple Products | 1. Reaction at other positions on the ring. 2. Decomposition of starting material or product. 3. Reaction with the solvent (e.g., DMF). | 1. Lower the reaction temperature. This is less common for the 6-position but possible. 2. Use milder conditions or a more inert solvent. 3. Switch to a different solvent like DMSO or Dioxane. |
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
ACS Omega. (2026, January 24). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available at: [Link]
-
PMC. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]
-
PubMed. (2006, February 15). Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Available at: [Link]
-
ResearchGate. The model reaction for the synthesis of pyrazolo‐pyridines 6. Available at: [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Chemical Methodologies. (2022, April 6). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Available at: [Link]
-
ResearchGate. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]
-
The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Available at: [Link]
-
RSC Publishing. Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Available at: [Link]
-
ResearchGate. Scheme 5: Synthesis of 6-substituted pyrazolo[3,4-b]pyridines under Heck conditions. Available at: [Link]
-
MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
-
PMC. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available at: [Link]
-
Green Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]
-
Toppr. Effect of Electron-Withdrawing Groups on Nucleophilic Reactions of Haloarenes. Available at: [Link]
-
UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]
-
Semantic Scholar. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Available at: [Link]
-
PMC. Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
Lumen Learning. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Available at: [Link]
-
ResearchGate. (2018, December 17). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. Available at: [Link]
-
YouTube. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. Available at: [Link]
-
ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Available at: [Link]
-
Semantic Scholar. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Available at: [Link]
-
YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available at: [Link]
-
ScienceDirect. nucleophilic substitution reactions of 1-methoxy-6- nitroindole-3-carbaldehyde. Available at: [Link]
-
Tohoku University. Nucleophilic aromatic substitution reactions of 1-methoxy-2- (diphenylphosphinyl)naphthalene with C-, N-, and O-nucleophiles: Facile synthesis of diphenyl(1-substituted-2-naphthyl)phosphines. Available at: [Link]
-
RSC Publishing. (2025, January 22). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. Available at: [Link]
-
HETEROCYCLES. (2017, October 4). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Available at: [Link]
-
ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Question: Effect of Electron-Withdrawing Groups on Nucleophilic Reactions.. [askfilo.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 14. d-nb.info [d-nb.info]
- 15. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06345G [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing debromination during palladium-catalyzed coupling of pyrazolopyridines
Technical Support Center: Selective Pd-Catalysis on Halogenated Pyrazolopyridines
Topic: Preventing Debromination (Hydrodehalogenation) & Ensuring Chemoselectivity Ticket ID: #PYR-PD-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Why" and "What"
User Query: "I am observing significant formation of the hydrodehalogenated byproduct (Ar-H) instead of the desired cross-coupled product during Suzuki-Miyaura coupling of my bromo-pyrazolopyridine scaffold. How do I stop this?"
Technical Diagnosis: Pyrazolopyridines are electron-deficient heterocycles. This electron deficiency accelerates oxidative addition but also makes the ring susceptible to reduction. "Debromination" in this context is almost exclusively hydrodehalogenation , where the C-Br bond is replaced by a C-H bond.[1]
This occurs via a competitive catalytic cycle where a Palladium-Hydride (Pd-H) species is generated. The Pd-H species undergoes reductive elimination with your aryl-palladium intermediate to form the reduced byproduct (Ar-H) rather than the coupled product (Ar-R).[2]
Mechanistic Troubleshooting (The "How it Fails")
To fix the issue, you must understand the source of the hydride. The three most common culprits in your reaction mixture are:
-
Solvents with
-hydrogens: Primary/Secondary alcohols (Ethanol, Isopropanol). -
Bases with
-hydrogens: Alkoxides (Ethoxide, Isopropoxide) or Amines (Triethylamine). -
Trace Water: Can act as a proton source in specific catalytic cycles involving oxidative addition of water.
Visualizing the Failure Mode
The diagram below illustrates the "Fork in the Road" between your desired coupling and the fatal debromination pathway.
Caption: Figure 1. Competitive catalytic cycles. Path A leads to the desired cross-coupling. Path B (red) introduces a hydride source, leading to irreversible hydrodehalogenation.
The "Hardware": Ligand & Catalyst Selection[2][3][4]
Q: My standard Pd(PPh3)4 is failing. What should I switch to?
A: Triphenylphosphine (
| Ligand Class | Recommended Ligand | Why it Works |
| Dialkylbiaryl Phosphines (Buchwald) | XPhos or RuPhos | The sheer bulk promotes rapid reductive elimination (Path A), effectively "outrunning" the slower side reaction (Path B). RuPhos is particularly good for heteroaryl halides. |
| Ferrocenyl Phosphines | dppf | The large "bite angle" favors the reductive elimination geometry. Often used as |
| Adamantyl Phosphines | CataCXium A | High electron density facilitates oxidative addition on deactivated chlorides, while the bulk prevents side reactions. |
Q: Should I use a Pre-catalyst? A: YES. Use XPhos Pd G3 or RuPhos Pd G3 .
-
Reasoning: These pre-catalysts generate the active Pd(0) species immediately upon heating. Traditional sources like
can be sluggish to initiate, leaving "naked" palladium available to coordinate with the pyrazolopyridine nitrogens, which stalls the cycle and invites debromination.
The "Software": Reaction Environment (Base & Solvent)
Q: I am using Ethanol/Toluene (1:1) with NaOEt. Is this a problem? A: CRITICAL ERROR. This combination is the primary cause of your debromination.
-
Ethanol: Primary alcohol
Source of Hydride via -H. -
NaOEt: Alkoxide with
-H Strong reducing agent.
Corrective Action:
| Parameter | "Safe" Choice | "Risky" Choice (Avoid) | Mechanism of Failure |
| Base | Alkoxides/Amines with | ||
| Solvent | Dioxane, Toluene, THF, DME | Ethanol, Isopropanol, Methanol | Alcohols facilitate hydrodehalogenation. If solubility is an issue, use n-Butanol (slower reaction) or minimal water cosolvent. |
| Additives | None (or minimal water) | Formates, Phosphites | Formates are literally hydrogen donors (transfer hydrogenation). |
Validated Protocol: Selective Coupling on Pyrazolopyridine
Scenario: Coupling a boronic acid to a chloro-pyrazolopyridine while preserving a bromine elsewhere, OR simply preventing hydrodebromination of a bromo-pyrazolopyridine.
Protocol ID: SOP-PP-Select-04
Reagents:
-
Substrate: Halogenated Pyrazolopyridine (1.0 equiv)
-
Coupling Partner: Boronic Acid/Pinacol Ester (1.1 - 1.2 equiv)
-
Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%)
-
Alternative:
(2 mol%) + XPhos (4 mol%)
-
-
Base:
(2.0 - 3.0 equiv) - Anhydrous, finely ground. -
Solvent: 1,4-Dioxane (Anhydrous) or THF.
Step-by-Step Workflow:
-
Deoxygenation (Critical):
-
Add solid reagents (Substrate, Boronic Acid, Base) to the reaction vial.
-
Do not add Catalyst yet.
-
Cap the vial and purge with Argon/Nitrogen for 5 minutes.
-
Add the anhydrous solvent via syringe.
-
Sparge the liquid with Argon for another 5-10 minutes. Oxygen promotes homocoupling and catalyst decomposition.
-
-
Catalyst Addition:
-
Add the XPhos Pd G3 quickly against a positive flow of Argon.
-
Why G3? It contains a pre-formed active species that initiates below room temperature, preventing the "induction period" where side reactions often occur.
-
-
Reaction:
-
Heat to 60°C - 80°C .
-
Note: Do not reflux immediately. Pyrazolopyridines are reactive; lower temperatures favor the desired cross-coupling over the higher-energy activation barrier of debromination.
-
Monitor by LCMS at 1 hour.
-
-
Workup:
-
Filter through a Celite pad to remove Palladium black (which can cause post-reaction isomerization or reduction).
-
Dilute with EtOAc, wash with water/brine.[2]
-
FAQ: Advanced Troubleshooting
Q: I have to use alcohol because my pyrazolopyridine is insoluble in Dioxane. What now? A: If you must use a protic solvent:
-
Switch Ligand: Use Xantphos .[3] Xantphos is chemically rigid and has been shown to suppress dehalogenation specifically in alcoholic solvents [1].
-
Switch Base: Use NaOtBu (Sodium tert-butoxide).[4] It is an alkoxide, but it has no
-hydrogens , so it cannot undergo -hydride elimination. -
High Concentration: Run the reaction as concentrated as possible (0.5 M or higher). Bimolecular coupling is second-order, while solvent-mediated reduction is pseudo-first-order. Higher concentration favors coupling.
Q: My product is forming, but the bromine on the other ring is also reacting (Scrambling). A: This is a chemoselectivity issue, not just debromination.
-
Solution: Use Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (Pd-132) or Amphos . These ligands are highly selective for Chlorides over Bromines or Iodides over Bromines depending on the conditions.
-
Control: Lower the temperature. Oxidative addition into C-Br is easier than C-Cl. If you are trying to couple C-Cl and keep C-Br, you are fighting thermodynamics. You must use a ligand that activates the C-Cl specifically (like alkyl-phosphines) and keep the temp low (<50°C).
References
-
Ligand Effects on Dehalogenation
-
Mechanistic Insight (Hydride Source)
-
General Troubleshooting & Ligands
- Title: A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
- Source: Journal of the American Chemical Society (2012).
-
URL:[Link]
- Relevance: Discusses the -hydride elimination p
-
Chemoselectivity (Cl vs OTf/Br)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Resolving N1 vs N2 isomer formation in pyrazolo[3,4-b]pyridine synthesis
Technical Support Center: Pyrazolo[3,4-b]pyridine Synthesis & Regiocontrol
Executive Summary: The Regioselectivity Challenge
In the synthesis of pyrazolo[3,4-b]pyridines, controlling the position of the substituent on the pyrazole ring (N1 vs. N2) is the single most common failure mode. The 1H-isomer (N1-substituted) is thermodynamically favored by approximately 9 kcal/mol over the 2H-isomer (N2-substituted) due to aromaticity preservation in the pyridine ring. However, kinetic factors, solvent polarity, and cation coordination often lead to inseparable mixtures or the unwanted N2 isomer.
This guide provides a diagnostic framework and validated protocols to resolve these isomers.
Diagnostic Center: Which Isomer Do You Have?
Before optimizing synthesis, you must definitively identify your product. Simple 1H NMR is often insufficient due to overlapping signals.
FAQ: How do I distinguish N1 vs. N2 isomers?
| Method | N1-Substituted (Thermodynamic) | N2-Substituted (Kinetic/Steric) | Reliability |
| NOESY / ROESY | Strong NOE between N-substituent protons and C7-H (pyridine ring). | No NOE to C7-H. NOE only to C3-H (pyrazole). | High (Gold Standard) |
| 13C NMR (C3) | C3 signal typically ~133-136 ppm . | C3 signal typically ~120-125 ppm (shielded). | Medium (Substituent dependent) |
| X-Ray | Definitive. | Definitive. | Absolute |
| TLC Behavior | Generally less polar (higher Rf). | Generally more polar (lower Rf) due to larger dipole. | Low (Indicative only) |
Tech Tip: If you observe a mixture, the N1 isomer usually elutes first on silica gel (less polar) compared to the N2 isomer.
Troubleshooting Synthesis: Root Cause Analysis
Scenario A: Cyclization of 2-Chloro-3-formylpyridine with Hydrazines
User Question: "I reacted 2-chloro-3-formylpyridine with phenylhydrazine, expecting the 1-phenyl isomer, but got a mixture. Why?"
Analysis:
The reaction proceeds via two steps: hydrazone formation and nucleophilic aromatic substitution (
-
Hydrazone Formation: The
of phenylhydrazine is more nucleophilic than the group, attacking the aldehyde first. -
Cyclization: The remaining
nitrogen attacks the C2-Cl position.
Resolution:
-
Standard Outcome: This route predominantly yields the N1-isomer (1-phenyl-1H-pyrazolo[3,4-b]pyridine).
-
Cause of Mixture: Acid catalysis (often used to speed up hydrazone formation) can protonate the pyridine nitrogen, altering the electronics and allowing the less nucleophilic nitrogen to attack, or causing hydrazone isomerization.
-
Fix: Perform the reaction in ethanol under neutral or slightly basic conditions (e.g.,
) to favor the kinetic attack of the terminal nitrogen on the aldehyde, followed by N1-cyclization.
Scenario B: Alkylation of Unsubstituted 1H-Pyrazolo[3,4-b]pyridine
User Question: "I am alkylating the core scaffold with methyl iodide. I need the N2 isomer, but I keep getting N1. How do I switch selectivity?"
Analysis: Alkylation is governed by the Curtin-Hammett principle applied to the tautomeric equilibrium and the stability of the transition state.
-
Thermodynamic Control (N1): In polar aprotic solvents (DMF, DMSO), the reaction is under thermodynamic control, favoring the more stable N1 product.
-
Kinetic/Coordination Control (N2): In non-polar solvents (THF) with specific bases (NaH, LiHMDS), the cation (
, ) coordinates between N2 and N7 (pyridine nitrogen), directing the alkylating agent to N2.
Resolution:
-
To favor N1: Use Cs₂CO₃ in DMF . The "naked" anion attacks to form the most stable product.
-
To favor N2: Use NaH in THF (or Toluene). The "tight ion pair" and coordination to N7 block N1 and direct attack to N2.
Validated Protocols
Protocol 1: N1-Selective Synthesis (Cyclization Route)
Target: 1-Phenyl-1H-pyrazolo[3,4-b]pyridine
-
Dissolution: Dissolve 2-chloro-3-formylpyridine (1.0 eq) in Ethanol (0.5 M).
-
Addition: Add Phenylhydrazine (1.1 eq) dropwise at room temperature.
-
Base: Add Triethylamine (1.2 eq) to neutralize HCl formed during cyclization.
-
Reflux: Heat to reflux (
) for 4–6 hours. Monitor by TLC.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Workup: Cool to
. The N1-isomer often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate and purify via flash chromatography (Hex/EtOAc).
Protocol 2: N2-Selective Alkylation (The "Coordination Trick")
Target: 2-Methyl-2H-pyrazolo[3,4-b]pyridine
-
Deprotonation: Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF (not DMF!) at
under Argon. -
Addition: Add 1H-pyrazolo[3,4-b]pyridine (1.0 eq) dissolved in THF dropwise. Stir for 30 min at
to form the sodium salt. -
Alkylation: Add Methyl Iodide (1.1 eq) dropwise.
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Quench: Carefully quench with sat.
. -
Purification: Extract with EtOAc. The N2 isomer is more polar; ensure gradient elution extends to 100% EtOAc or EtOAc/MeOH if necessary.
Mechanistic Visualization
The following diagram illustrates the bifurcation point between N1 and N2 formation based on the synthetic route chosen.
Caption: Mechanistic bifurcation showing how synthetic route and solvent choice dictate N1 vs N2 regioselectivity.
References
-
Lynch, B. M., et al. (1988).[8] "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry, 66(3), 420-428.[8] Link
-
Fustero, S., et al. (2008). "Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions." Tetrahedron, 64(49), 11159-11166. Link
-
Bookser, B. C., et al. (2018). "Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles." Journal of Organic Chemistry. (Demonstrates the THF/NaH chelation effect for N2 selectivity). Link
-
Quiroga, J., et al. (2011). "Regioselective synthesis of 1H-pyrazolo[3,4-b]pyridines." Journal of Heterocyclic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Stability of 6-Methoxy Groups Under Acidic Hydrolysis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth answers and troubleshooting advice regarding the stability and reactivity of the 6-methoxy group during acidic hydrolysis. Our goal is to equip you with the foundational knowledge and practical protocols necessary to anticipate challenges, optimize your reaction conditions, and ensure the integrity of your molecules.
Frequently Asked Questions (FAQs)
Q1: Is a 6-methoxy group on an aromatic ring generally considered stable under acidic conditions?
The stability of an aryl methoxy group, such as a 6-methoxy substituent, is highly dependent on the specific reaction conditions. While it is significantly more stable than many common hydroxyl protecting groups like methoxymethyl (MOM) ethers or acetals, it is not inert.[1] Unlike tert-butoxycarbonyl (Boc) groups, which are designed for easy removal with mild acids like trifluoroacetic acid, an aryl methoxy group requires much harsher conditions for cleavage.[2] Therefore, it can be considered stable under "mild" acidic conditions but is susceptible to cleavage under "strong" or "forcing" conditions.
Q2: What are the primary factors that influence the cleavage (O-demethylation) of a 6-methoxy group?
Several critical parameters dictate the rate and efficiency of 6-methoxy group cleavage:
-
Acid Strength and Type: The reaction is an acid-catalyzed nucleophilic substitution.[3] Strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are most effective because they are strong acids that also provide excellent nucleophiles (Br⁻ and I⁻).[4][5][6] Other strong acids like HCl are less effective, and weaker acids (e.g., acetic acid, p-toluenesulfonic acid) will typically not cleave the ether bond.[3][7] Lewis acids, such as boron tribromide (BBr₃), are also potent reagents for this transformation.[8]
-
Temperature: The cleavage of aryl methyl ethers is often a slow process at room temperature. Elevated temperatures, frequently at reflux, are required to achieve a reasonable reaction rate.[5]
-
Reaction Time: Due to the inherent stability of the C(sp²)–O bond, extended reaction times (from several hours to overnight) are often necessary.
-
Molecular Structure: The electronic environment of the aromatic ring plays a role. Electron-donating groups can influence the electron density of the ether oxygen, while significant steric hindrance around the methoxy group can impede reagent access.[9][10]
Q3: What are the expected products when a 6-methoxyaryl compound is successfully hydrolyzed?
The acid-catalyzed cleavage of an aryl alkyl ether, like a compound with a 6-methoxy group, yields two primary products: the corresponding phenol (the 6-hydroxy derivative) and an alkyl halide (in this case, methyl bromide or methyl iodide).[4][6] The reaction does not produce an aryl halide and methanol because the C(sp²)–O bond of the aromatic ring is much stronger and not susceptible to nucleophilic attack under these conditions.[4][6]
Q4: In what synthetic contexts is the cleavage of a 6-methoxy group a desired transformation?
The O-demethylation of aryl methoxy ethers is a crucial reaction in several areas. The methoxy group is often used as a robust protecting group for a phenolic hydroxyl function during a multi-step synthesis because of its stability to a wide range of non-acidic reagents.[11][12] Its removal in a late-stage step is a common strategy. Furthermore, this reaction is fundamental in the field of lignin valorization, where the cleavage of abundant aryl methyl ether linkages in lignin is a key step to produce valuable phenolic platform chemicals like catechol.[13]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, providing causal explanations and actionable solutions.
Issue 1: My 6-methoxy group is being cleaved unintentionally during a different acid-catalyzed reaction (e.g., deprotection of a Boc group or hydrolysis of an ester).
-
Plausible Cause: Your reaction conditions are too harsh for the stability limits of the methoxy group. This often occurs when using concentrated strong acids or applying heat for an extended period to remove a more labile group.
-
Troubleshooting & Optimization:
-
Modify Acidic Conditions: Switch to a milder acid system. For Boc deprotection, standard conditions like 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature are typically safe for aryl methoxy groups. For ester hydrolysis, consider enzymatic methods if the substrate is compatible, as they operate under neutral pH.[14]
-
Reduce Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux). The cleavage of the methoxy group has a higher activation energy than many other acid-labile protecting groups, so lowering the temperature can create a larger kinetic window for selectivity.
-
Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the primary transformation is complete to prevent over-reaction.
-
Orthogonal Strategy: In the planning phase of a synthesis, if a sensitive functional group must be deprotected under acidic conditions, consider protecting the phenol with a group other than methyl if its subsequent cleavage is not desired.
-
| Condition | Relative Severity | Typical Use Case | Risk to 6-Methoxy Group |
| Acetic Acid (AcOH) in H₂O | Very Mild | Hydrolysis of some acetals | Very Low |
| TFA in DCM (20-50%) | Mild | Boc deprotection | Low (at RT, short times) |
| 1-3 M HCl (aq) | Moderate | Acetal/ketal deprotection | Moderate (increases with heat) |
| Conc. HCl | Strong | Amide hydrolysis | High, especially with heat |
| 48% HBr (aq), reflux | Very Strong | Aryl ether cleavage | Very High (Intended use) |
| BBr₃ in DCM | Very Strong | Aryl ether cleavage | Very High (Intended use) |
Issue 2: I am trying to cleave the 6-methoxy group to get the phenol, but the reaction is very slow or gives a low yield.
-
Plausible Cause: The conditions are insufficient to overcome the activation energy for C(sp³)–O bond cleavage. The substrate may be particularly electron-deficient, or steric factors could be at play.
-
Troubleshooting & Optimization:
-
Increase Reagent Potency: If using HBr is ineffective, switch to HI, which is more reactive due to the superior nucleophilicity of iodide.[6] Alternatively, boron tribromide (BBr₃) is an exceptionally powerful Lewis acid for this purpose and often works at lower temperatures than HBr.[5][8]
-
Increase Temperature: Ensure the reaction is running at a vigorous reflux. For very stubborn substrates, sealed-tube reactions at temperatures above the solvent's boiling point (e.g., 110-120 °C) may be necessary, though this increases the risk of side reactions.[15]
-
Use a Co-solvent: While aqueous acids are common, performing the reaction in a solvent like acetic acid with HBr can sometimes improve solubility and efficacy.
-
Consider Alternative Reagents: For substrates with functional groups sensitive to strong Brønsted acids, nucleophilic demethylation using a strong nucleophile like sodium thiolate in a polar aprotic solvent (e.g., DMF) can be an effective, non-acidic alternative.[5][16]
-
Issue 3: The O-demethylation reaction is working, but it's producing significant charring, decomposition, or other unwanted side products.
-
Plausible Cause: The combination of strong acid and high heat is degrading other sensitive functional groups in your molecule or causing polymerization/charring of the desired phenolic product.[17] Phenols themselves can be sensitive to harsh, hot acidic conditions.
-
Troubleshooting & Optimization:
-
Use BBr₃ at Low Temperature: The primary advantage of BBr₃ is that it is highly effective at or below room temperature (often run from -78 °C to RT). This avoids the thermal degradation associated with refluxing in HBr.
-
Protect Other Functional Groups: Ensure that other acid-sensitive groups (e.g., esters, acetals, silyl ethers) are not present or are protected with groups orthogonal to the strong acid cleavage conditions.[12][18] For example, an amine could be protected as an Fmoc-carbamate, which is base-labile but acid-stable.[2]
-
Scavengers: In some cases, side reactions may have a radical component. While less common for the primary cleavage mechanism, adding a radical scavenger could be explored if unusual byproducts are observed.[17]
-
Work-up Diligence: Work up the reaction promptly once it is complete. Quenching the reaction mixture by pouring it onto ice and immediately neutralizing can minimize the product's exposure time to the harsh conditions.
-
Mechanistic Insights & Reagent Selection
The Mechanism of Acid-Catalyzed Cleavage
The cleavage of a 6-methoxyaryl ether proceeds via a well-established two-step mechanism. It is fundamentally a nucleophilic substitution reaction at the methyl group.
-
Protonation of the Ether Oxygen: The reaction begins with the protonation of the Lewis basic ether oxygen by the strong acid (e.g., HBr). This converts the methoxy group into an oxonium ion, transforming the poor leaving group (-OCH₃) into a good leaving group (a neutral methanol molecule, post-cleavage).[4][15]
-
Nucleophilic Attack by Halide: The conjugate base of the acid (e.g., Br⁻) then acts as a nucleophile. It attacks the electrophilic methyl carbon in a bimolecular nucleophilic substitution (Sₙ2) reaction.[6][15] This attack displaces the aromatic ring as a phenol. The reaction occurs at the methyl carbon rather than the aromatic carbon because an Sₙ2 reaction at an sp² center is highly disfavored, and the formation of an aryl cation for an Sₙ1 pathway is extremely unstable.[4]
Caption: Sₙ2 mechanism for the acid-catalyzed cleavage of a 6-methoxyaryl group.
Comparison of Common O-Demethylation Reagents
| Reagent | Typical Conditions | Mechanism | Advantages | Disadvantages |
| HBr (48% aq.) | Reflux, several hours | Brønsted Acid / Sₙ2 | Inexpensive, readily available. | Requires high temperatures; low functional group tolerance.[5] |
| HI (57% aq.) | Reflux, often faster than HBr | Brønsted Acid / Sₙ2 | More reactive than HBr due to better nucleophile (I⁻).[6] | More expensive, can be less stable. |
| BBr₃ | DCM, -78 °C to RT | Lewis Acid | High reactivity, works at low temperatures, preserving other sensitive groups. | Highly toxic, moisture-sensitive, requires anhydrous conditions.[8] |
| Thiolates (e.g., NaSEt) | DMF, reflux | Nucleophilic Demethylation | Non-acidic conditions, useful for acid-sensitive substrates. | Requires strong base, high temperatures, can have issues with sulfur-containing byproducts.[16] |
Experimental Protocols
Protocol 1: General Procedure for O-Demethylation using Aqueous Hydrobromic Acid
This protocol describes a standard method for cleaving a stable 6-methoxyaryl ether.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 6-methoxyaryl substrate (1.0 eq).
-
Reagent Addition: Add aqueous hydrobromic acid (48%, ~10-20 mL per gram of substrate).
-
Heating: Heat the mixture to a vigorous reflux (typically 120-125 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots periodically (e.g., every 2 hours), quench with water, neutralize with NaHCO₃ solution, extract with ethyl acetate, and analyze the organic layer.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully over crushed ice in a beaker.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude phenolic product can then be purified by column chromatography or recrystallization.
Protocol 2: Workflow for a Forced Degradation Study to Assess Stability
This workflow is designed to systematically evaluate the stability of a 6-methoxy group under various pH and temperature conditions, which is critical in drug development.[19]
Caption: Workflow for assessing 6-methoxy group stability via forced degradation.
References
-
A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
How to remove methoxy group by oxidation from iso quinoline. Filo. Available at: [Link]
-
Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Advances. Available at: [Link]
-
The three main classical reaction types for aryl methyl ether cleavage. ResearchGate. Available at: [Link]
-
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. National Library of Medicine. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
Greene's Protective Groups in Organic Synthesis, 2 Volume Set. DOKUMEN.PUB. Available at: [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]
-
Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. Available at: [Link]
-
Greene's Protective Groups in Organic Synthesis: Fifth Edition. ResearchGate. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Greene's Protective Groups in Organic Synthesis. Silo.pub. Available at: [Link]
-
Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts. Chemgaroo.com. Available at: [Link]
-
Ether cleavage. Wikipedia. Available at: [Link]
-
Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. Available at: [Link]
-
Why acidity of p-methoxybenzoic acid is more acidic than p-hydroxybenzoic acid?. Chemistry Stack Exchange. Available at: [Link]
-
Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Michael Pittelkow. Available at: [Link]
-
Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
-
Acid-catalyzed hydrolysis of tetramethoxyethene in aqueous solution. Initial state stabilization by the methoxy groups. Canadian Science Publishing. Available at: [Link]
-
Efficient demethylation of aromatic methyl ethers with HCl in water. Lirias. Available at: [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. US EPA. Available at: [Link]
- Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid. Google Patents.
-
Demethylating Reaction of Methyl Ethers. ResearchGate. Available at: [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Ether Cleavage with HI or HBr (Heat). OrgoSolver. Available at: [Link]
-
Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. Kura Biotech. Available at: [Link]
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- 5. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
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- 8. How to remove methoxy group by oxidation from iso quinoline | Filo [askfilo.com]
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- 16. researchgate.net [researchgate.net]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo vs. 3-Iodo Pyrazolo[3,4-b]pyridine in Cross-Coupling Reactions
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic applications, including kinase inhibitors and anti-cancer agents.[1][2][3][4] The functionalization of this core, particularly at the C3 position, is critical for modulating biological activity and optimizing pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.
This guide provides an in-depth comparison of the reactivity of two key intermediates: 3-bromo-1H-pyrazolo[3,4-b]pyridine and 3-iodo-1H-pyrazolo[3,4-b]pyridine. Understanding the nuanced differences in their behavior is paramount for researchers in medicinal chemistry and drug development to design efficient and robust synthetic routes. We will delve into the fundamental principles governing their reactivity, present comparative data from key transformations, and provide actionable experimental protocols.
The Decisive Factor: Carbon-Halogen Bond Strength
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is not uniform. A well-established trend dictates that reactivity decreases as we move up the halogen group: I > Br > Cl > F .[5] This hierarchy is a direct consequence of the carbon-halogen (C-X) bond dissociation energy (BDE).
The C-I bond (approx. 228 kJ/mol) is significantly weaker than the C-Br bond (approx. 285 kJ/mol). This difference is the primary determinant of reactivity because the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step of the catalytic cycle.[5][6][7][8] A weaker C-X bond translates to a lower activation energy barrier for this crucial step, allowing the reaction to proceed more readily.[5][9][10] Consequently, 3-iodopyrazolo[3,4-b]pyridines are inherently more reactive substrates than their 3-bromo counterparts.
Sources
- 1. mdpi.com [mdpi.com]
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- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Identification of N-Alkylated Pyrazolo[3,4-b]pyridine Isomers
Executive Summary
Pyrazolo[3,4-b]pyridines are privileged scaffolds in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., for VEGFR, FGFR). A critical challenge in their synthesis is the regioselectivity of N-alkylation. The pyrazole ring contains two nucleophilic nitrogens (N1 and N2), leading to the formation of regioisomers that are often difficult to separate and identify.
Misidentification of these isomers can lead to erroneous Structure-Activity Relationship (SAR) data. This guide provides a definitive, self-validating spectroscopic workflow to distinguish N1-alkylated from N2-alkylated isomers, prioritizing 2D NMR techniques (HMBC, NOESY) over ambiguous 1D chemical shift comparisons.
The Isomerism Challenge
The parent 1H-pyrazolo[3,4-b]pyridine exists in tautomeric equilibrium. Upon alkylation (e.g., with alkyl halides in the presence of a base like
-
N1-Alkylated Isomer (Thermodynamic): Generally the major product due to stabilization of the aromatic system.
-
N2-Alkylated Isomer (Kinetic): Often formed in significant quantities, particularly with steric hindrance or specific solvent effects.
Structural Numbering: To understand the spectroscopic data, we must define the IUPAC numbering for the fused system:
-
N1/N2: Pyrazole nitrogens.[1]
-
C3: Pyrazole carbon.
-
C3a: Bridgehead carbon (internal, between pyrazole and pyridine).
-
C7a: Bridgehead carbon (adjacent to N1 and Pyridine N7).
-
N7: Pyridine nitrogen (in the [3,4-b] fusion).
Comparative Analysis of Identification Methods
| Method | Reliability | Key Differentiator | Limitation |
| 1D | Low | Chemical shift of N-CH | Highly solvent/substituent dependent; requires reference standards. |
| 1D | Medium | Shift of C3 and C7a carbons. | Ambiguous without pairwise comparison. |
| 2D NOESY | High | Proximity of Alkyl group to C3-H. | Fails if C3 is substituted (no proton). |
| 2D HMBC | Definitive | Coupling to Junction Carbons (C7a vs C3a). | Requires sufficient concentration for quaternary carbon detection. |
| X-Ray | Absolute | Direct structural visualization. | Requires single crystals (time-consuming). |
The Definitive Protocol: HMBC & NOESY
The most robust method for identification in solution is the combination of Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) .
A. HMBC Connectivity (The "Fingerprint")
HMBC correlates protons to carbons separated by 2 or 3 bonds (
-
N1-Alkylated Isomer:
-
The N1-CH
protons are 2 bonds away from the bridgehead carbon C7a . -
C7a is extremely deshielded (>150 ppm) because it is flanked by two nitrogens (N1 and N7).
-
Diagnostic Signal: Strong cross-peak between N-CH
and the downfield bridgehead carbon (C7a) .
-
-
N2-Alkylated Isomer:
-
The N2-CH
protons are 3 bonds away from the bridgehead carbon C3a (via C3). -
They are 4 bonds away from C7a (too far for standard HMBC).
-
Diagnostic Signal: Cross-peak between N-CH
and C3 ( ) and C3a ( ), but absence of coupling to the downfield C7a.
-
B. NOESY/ROESY (Spatial Proximity)
-
N2-Isomer: The alkyl group at N2 is spatially adjacent to the proton at C3 (if unsubstituted). A strong NOE signal will be observed between N-CH
and H3. -
N1-Isomer: The alkyl group is distant from H3. No NOE is observed.
C. 15N-HMBC (Advanced)
If available,
Visualizing the Decision Logic
Caption: Decision tree for spectroscopic differentiation. The HMBC pathway is valid regardless of C3 substitution, while NOESY requires a proton at C3.
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
Objective: Obtain high-resolution 2D spectra to resolve quaternary carbons.
-
Sample Prep: Dissolve 10–20 mg of the isolated isomer in 0.6 mL of DMSO-d6 .
-
Why DMSO? It provides better solubility for polar heterocycles and often separates the critical aromatic signals better than CDCl
.
-
-
1D Acquisition: Acquire standard
H (16 scans) and C (512+ scans) spectra.-
Target: Identify the bridgehead carbons (C7a and C3a) in the
C spectrum. C7a is usually the most downfield signal (~150–160 ppm).
-
-
HMBC Setup:
-
Set optimization for long-range coupling (
) to 8 Hz. -
Acquire sufficient scans (e.g., 32–64 scans per increment) to see correlations to quaternary carbons.
-
-
NOESY Setup:
-
Mixing time: 500 ms (standard for small molecules).
-
Look for cross-peaks between the alkyl
-protons and the aromatic region.
-
Protocol B: Data Interpretation (Self-Validation)
-
Locate N-CH
: Identify the alkyl protons (e.g., singlet/triplet around 4.0–5.5 ppm). -
Trace HMBC: Look at the carbon axis at the chemical shift of the N-CH
protons. -
Check C7a:
-
If you see a correlation to the carbon at ~155 ppm (C7a)
N1 Isomer . -
If you see correlations only to C3 (~135 ppm) and C3a (~110-120 ppm)
N2 Isomer .
-
HMBC Connectivity Diagram
Caption: HMBC connectivity map. The N1 isomer is defined by the 2-bond coupling to the deshielded C7a, while the N2 isomer couples to C3 and C3a.
References
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Link
-
López-López, E., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances. Link
-
Liu, X., & Cui, Y. (2007).[2] Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy. Molecules. Link
-
Ferreira, H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine
An In-Depth Guide to the Safe Handling of 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-proven safety protocols for handling this compound, a heterocyclic compound whose analogues have been explored for their therapeutic potential.[1] As your Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the "why" behind each safety measure. This document is structured to be a self-validating system of protocols, ensuring that every step reinforces a safe laboratory environment.
Hazard Assessment: Understanding the Compound
This compound (CAS No. 1357946-21-4) is a white solid.[2] A thorough understanding of its potential hazards is the foundation of safe handling. While comprehensive toxicological data for this specific compound is not fully available, the provided safety information and data from structurally similar compounds, such as other brominated pyrazolopyridines, allow for a robust preliminary hazard assessment.[3][4]
The compound is classified with the GHS07 pictogram, indicating that it is an irritant and can be harmful.[2]
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Code | Description | Implication for Handling |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] | Accidental ingestion could lead to moderate toxicity. Eating, drinking, or smoking in the lab is strictly prohibited.[3][5] |
| Skin Irritation | H315 (Predicted) | Causes skin irritation.[4] | Direct contact with skin must be avoided. Prolonged contact may cause redness, pain, or dermatitis. |
| Eye Irritation | H319 (Predicted) | Causes serious eye irritation.[4] | The powder can cause significant irritation or damage upon contact with eyes. |
| Acute Toxicity, Dermal | H312 (Predicted) | Harmful in contact with skin.[4] | The compound may be absorbed through the skin, contributing to systemic toxicity. |
| Acute Toxicity, Inhalation | H332 (Predicted) | Harmful if inhaled.[4] | As a fine powder, aerosolization is a primary concern. Inhalation can lead to respiratory tract irritation and potential systemic effects.[6] |
| Respiratory Irritation | H335 (Predicted) | May cause respiratory irritation.[4] | Inhaling dust can irritate the nose, throat, and lungs.[6] |
Note: Predicted hazards are based on data for the structurally similar compound 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine, as comprehensive data for the target molecule is limited.[4]
The Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist but a risk-mitigation strategy. The following recommendations are based on the "Hierarchy of Controls," where engineering controls are the first line of defense, supplemented by administrative controls and, finally, PPE.
Primary Engineering Control: The Chemical Fume Hood
Causality: The primary risks associated with this solid compound are the inhalation of fine powders and the potential for aerosolization during handling (e.g., weighing, transferring, preparing solutions). A certified chemical fume hood is non-negotiable as it contains these particulates, pulling them away from the user's breathing zone.
Protocol:
-
Verification: Always verify that the fume hood has a current certification sticker and that the airflow monitor indicates normal operation before beginning work.
-
Work Zone: Conduct all manipulations at least 6 inches (15 cm) inside the sash.
-
Sash Position: Keep the sash as low as possible to maximize protection while allowing for comfortable manipulation.
Foundational PPE: Body, Eye, and Hand Protection
This is the minimum required PPE for entering any laboratory space where this compound is handled.
-
Body Protection: A flame-resistant lab coat with long, cuffed sleeves is mandatory.[7] The coat should be fully buttoned to protect underlying clothing and skin. From a practical standpoint, cuffed sleeves prevent the loose fabric from accidentally knocking over containers.
-
Eye Protection: ANSI Z87.1-compliant chemical splash goggles are required.[7] Standard safety glasses do not provide adequate protection from airborne powder or splashes. The tight seal of goggles is essential.
-
Footwear: Closed-toe, closed-heel shoes that cover the entire foot are required.[8]
Task-Specific PPE: A Deeper Dive
Different laboratory operations carry different levels of risk, necessitating an escalation in PPE.
Table 2: Task-Based PPE Selection Guide
| Task | Minimum PPE Required | Rationale & Expert Insight |
| Weighing & Transfer (Solid) | Double Nitrile Gloves, Lab Coat, Goggles | Rationale: This is the highest risk for aerosolization. Expert Insight: Double-gloving is critical. The outer glove takes the primary contamination, while the inner glove protects your skin during de-gloving. A flexible laminate glove under a heavy-duty outer glove is best practice for compounds of unknown toxicity.[8] |
| Preparing Solutions (Dissolving) | Double Nitrile Gloves, Lab Coat, Goggles, Face Shield | Rationale: The risk of a splash is highest when adding solvents. Expert Insight: A face shield, worn over goggles, protects the entire face and neck.[8] This is crucial when handling volumes greater than 1 liter or when working with corrosive solvents. |
| Running Reactions & Workup | Nitrile Gloves, Lab Coat, Goggles | Rationale: The compound is contained within glassware, reducing direct exposure risk. Expert Insight: Maintain vigilance. Even in a closed system, leaks or breaches can occur. Regular glove changes are recommended, especially after handling reaction components. |
| Spill Cleanup | Double Nitrile Gloves, Lab Coat, Goggles, Face Shield, Respirator (as needed) | Rationale: A spill dramatically increases the risk of inhalation and skin contact. Expert Insight: For spills >5g outside a fume hood, an N95 respirator is the minimum. For larger spills, a half- or full-face respirator with appropriate cartridges may be necessary.[9] |
Operational and Disposal Plans
A safe protocol is a complete protocol. It must encompass the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Chemical Handling Workflow
The following diagram outlines the logical flow for safely handling this compound.
Caption: Workflow for handling this compound.
Step-by-Step Protocol for Weighing
-
Preparation: Lay down a disposable absorbent bench liner in the fume hood to contain any minor spills.[10]
-
Tare: Place a weigh boat or creased weigh paper on the analytical balance and tare to zero.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of the solid compound to the weigh boat. Avoid any sudden movements that could create dust.
-
Close: Immediately and securely close the primary container of the compound.
-
Clean: Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol), and dispose of the cloth in the solid hazardous waste container.
-
Record: Record the final weight.
-
Proceed: Carefully take the weigh boat to the area where you will prepare the solution, keeping it within the fume hood.
Emergency Response: Spill Protocol
Immediate and correct action during a spill is vital.
Caption: Emergency response flowchart for a chemical spill.
For a minor spill (<5g) inside a fume hood:
-
Ensure you are wearing the appropriate PPE (double gloves, goggles, lab coat).
-
Cover the spill with an inert absorbent material, such as vermiculite or a spill pad.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.[10]
For a major spill (>5g) or any spill outside a fume hood:
-
Evacuate all personnel from the immediate area.
-
Alert your supervisor and the institutional Environmental Health & Safety (EH&S) department immediately.
-
Do not attempt to clean up the spill yourself unless you are trained and equipped to do so.
Disposal Plan
As a brominated, heterocyclic organic compound, this compound and its associated waste must be treated as hazardous.
-
Solid Waste: All contaminated materials, including gloves, weigh papers, absorbent pads, and excess solid compound, must be collected in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled container for "Halogenated Organic Liquid Waste." Never pour this waste down the drain.[3]
-
Disposal Method: The ultimate disposal method will likely be high-temperature incineration at a licensed facility, which is effective for destroying halogenated organic compounds.[11] Always follow your institution's specific waste disposal guidelines.
By integrating this deep understanding of the hazards with meticulous operational and disposal plans, you build a resilient safety culture that protects you, your colleagues, and your research.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
-
Labbox Export. UN1282 Pyridine AGR, ACS, Ph Eur. Available at: [Link]
-
Loba Chemie. (2023, November 24). PYRIDINE AR. Available at: [Link]
-
University of Maryland, Baltimore. Flame Resistant PPE | Department of Chemistry and Biochemistry. Available at: [Link]
-
PubChem. 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. Available at: [Link]
-
Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Available at: [Link]
-
ScienceDaily. (2025, December 18). The gear meant to protect firefighters may carry hidden dangers. Available at: [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]
-
National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Available at: [Link]
-
University of North Texas Health Science Center at Fort Worth. Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Available at: [Link]
- Chamberland Research Group. SOP Working with Bromine.
-
National Center for Biotechnology Information. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. Available at: [Link]
-
MDPI. (2023, February 27). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Available at: [Link]
Sources
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- 2. This compound | 1357946-21-4 [sigmaaldrich.com]
- 3. fishersci.ca [fishersci.ca]
- 4. 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | C7H6BrN3 | CID 278149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. thermofishersci.in [thermofishersci.in]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unthealth.edu [unthealth.edu]
- 11. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
